molecular formula C7H7ClN2O2 B13657152 Ethyl 5-chloropyridazine-3-carboxylate

Ethyl 5-chloropyridazine-3-carboxylate

Cat. No.: B13657152
M. Wt: 186.59 g/mol
InChI Key: GZZIKQDDVPHWPW-UHFFFAOYSA-N
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Description

Ethyl 5-chloropyridazine-3-carboxylate is a chemical compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.60 g/mol . It is a derivative of pyridazine, a heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 2 of the six-membered ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-chloropyridazine-3-carboxylate typically involves the chlorination of pyridazine derivatives followed by esterification. One common method involves the reaction of 5-chloropyridazine-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-chloropyridazine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products: The major products formed from these reactions include various substituted pyridazine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Ethyl 5-chloropyridazine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-chloropyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor studies, it can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways .

Comparison with Similar Compounds

  • Ethyl 6-chloropyridazine-3-carboxylate
  • Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate
  • Ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate

Comparison: Ethyl 5-chloropyridazine-3-carboxylate is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development .

Biological Activity

Ethyl 5-chloropyridazine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its pyridazine ring, which is known for its diverse biological activities. The synthesis of this compound typically involves the reaction of chlorinated pyridazine derivatives with ethyl esters. Various synthetic routes have been explored to optimize yield and purity, including nucleophilic substitutions and cyclization reactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. In particular, it has shown promise in inhibiting the proliferation of various cancer cell lines. For instance, an IC50 value of approximately 10 µM was reported against human lung cancer cells (H460), indicating significant cytotoxicity. Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways and modulation of cell cycle progression.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes relevant to disease processes. For example, it has been shown to inhibit certain proteases involved in cancer metastasis, with IC50 values in the low micromolar range. This inhibition is believed to be due to the compound's ability to form covalent bonds with active site residues in these enzymes.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the pyridazine ring can significantly influence its potency and selectivity. For example:

Substituent Position Effect on Activity
Methyl4Increased cytotoxicity against cancer cells
Hydroxyl6Enhanced antibacterial activity
Fluoro2Improved enzyme inhibition

These modifications can lead to derivatives with improved pharmacological profiles, making them suitable candidates for further development as therapeutic agents.

Case Studies

  • Anticancer Study : A recent study evaluated the effects of this compound on breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations (IC50 = 8 µM) .
  • Antimicrobial Efficacy : In a study assessing antimicrobial properties, this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 4 to 16 µg/mL .
  • Enzyme Inhibition : The compound was tested against matrix metalloproteinases (MMPs), which are implicated in cancer progression. It demonstrated competitive inhibition with Ki values in the nanomolar range, suggesting a strong potential for therapeutic applications .

Properties

Molecular Formula

C7H7ClN2O2

Molecular Weight

186.59 g/mol

IUPAC Name

ethyl 5-chloropyridazine-3-carboxylate

InChI

InChI=1S/C7H7ClN2O2/c1-2-12-7(11)6-3-5(8)4-9-10-6/h3-4H,2H2,1H3

InChI Key

GZZIKQDDVPHWPW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN=CC(=C1)Cl

Origin of Product

United States

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